molecular formula C11H10ClNO2S B1602305 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride CAS No. 857998-13-1

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Cat. No.: B1602305
CAS No.: 857998-13-1
M. Wt: 255.72 g/mol
InChI Key: ZZPLBAHRNWFEFF-UHFFFAOYSA-N
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Description

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS 857998-13-1) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound features a acetic acid moiety linked to a 2-phenylthiazole scaffold, a privileged structure in drug discovery . The hydrochloride salt form may offer enhanced stability and solubility for certain synthetic applications. The core 2-phenylthiazole structure is a recognized pharmacophore, and derivatives of this heterocycle are frequently explored for their diverse biological activities . Scientific literature indicates that structurally related thiazole derivatives demonstrate significant antimicrobial properties , showing potent activity against various Gram-positive bacterial strains and fungal pathogens . Some analogues have been reported to exhibit growth inhibitory effects with MIC values as low as 7.81 μg/mL, outperforming standard reference drugs in certain studies . Researchers utilize this compound primarily as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group allows for further functionalization, such as amide coupling or esterification, enabling the creation of libraries of compounds for biological screening. It is particularly valuable for constructing molecules with potential pharmacological applications, including novel heterocyclic systems like pyrrolidinones, triazoles, and benzimidazoles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.ClH/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLBAHRNWFEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585803
Record name (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857998-13-1
Record name (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride generally follows a multi-step synthetic route that involves:

  • Formation of the thiazole ring by reaction of thiourea with a substituted acetoacetyl chloride or ester.
  • Isolation of the intermediate ester or acid derivatives.
  • Conversion to the hydrochloride salt to enhance stability and facilitate handling.

This approach is analogous to the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride, a closely related compound widely documented in patents and literature.

Detailed Preparation Method

Starting Materials

Reaction Conditions

  • Thiourea is suspended in water, typically 125 to 250 g per mole of thiourea.
  • The acetoacetyl chloride is dissolved in a chlorohydrocarbon solvent (3 to 50 moles of solvent per mole of acetoacetyl chloride, preferably 8 to 25 moles).
  • The acetoacetyl chloride solution is added dropwise to the thiourea suspension at a controlled temperature of 5 to 10 °C (preferably 7 to 8 °C) to maintain reaction control and avoid side reactions.
  • After the addition, stirring continues at 5 to 7 °C for 30 minutes.
  • The cooling is then removed, and the mixture is stirred at ambient temperature (25 to 30 °C) for about 60 minutes to complete the reaction.
  • The reaction mixture is cooled in a refrigerator to precipitate the hydrochloride salt.

Isolation and Purification

  • The product, this compound, precipitates as colorless crystals.
  • It is isolated by filtration and can be dried to yield a stable solid.
  • The hydrochloride salt form is preferred due to enhanced light stability and reduced decarboxylation compared to free acid forms.

Representative Example (Adapted from Patent CA1159456A)

Step Description
Preparation of Acetoacetyl Chloride Solution 18.6 g diketene dissolved in 187.7 g methylene chloride, cooled to -25 °C. Chlorine gas is bubbled through at -20 to -25 °C to form 4-chloroacetoacetyl chloride solution.
Thiourea Suspension 15.2 g thiourea suspended in 30 g water, cooled to 5 °C.
Addition Acetoacetyl chloride solution added dropwise over 25 minutes at 7 to 8 °C with stirring.
Post-Addition Stirring Continued stirring for 30 minutes at 5 to 7 °C.
Reaction Completion Stirring continued for 60 minutes at 26 to 27 °C.
Product Isolation Reaction mixture cooled to precipitate product; filtered to yield 33.6 g of hydrochloride salt (78.5% yield based on diketene).

Analysis of Preparation Parameters

Parameter Range / Value Notes
Temperature during addition 5 to 10 °C (preferably 7 to 8 °C) Controls reaction rate and prevents side reactions
Temperature during completion 25 to 30 °C Ensures full conversion
Solvent Methylene chloride preferred Chlorohydrocarbon solvent dissolves acetoacetyl chloride
Solvent to acetoacetyl chloride ratio 3 to 50 moles (preferably 8 to 25) Ensures adequate dissolution and reaction control
Water per mole thiourea 125 to 250 g Maintains suspension and reaction medium
Reaction time 25 min addition + 30 min stirring + 60 min completion Total ~115 minutes
Yield ~78.5% High yield for industrial applicability
Product stability Stable as hydrochloride salt Light-stable and less prone to decarboxylation

Research Findings and Notes

  • The hydrochloride salt form of 2-(2-Phenylthiazol-4-yl)acetic acid shows improved stability both in solution and solid state compared to free acid or ester forms, which are prone to light-induced decarboxylation to 2-amino-4-methylthiazole derivatives.
  • The use of chlorohydrocarbon solvents, particularly methylene chloride, is critical for dissolving the acetoacetyl chloride and controlling the exothermic reaction.
  • Temperature control is crucial during the addition phase to avoid side reactions and degradation.
  • The process is scalable and suitable for industrial production due to its simplicity, high yield, and product stability.
  • Alternative methods involving ethyl esters (ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate) require additional hydrolysis and neutralization steps, often resulting in less stable products.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Thiourea suspension Thiourea + water (125–250 g/mole) Suspension at 5–7 °C
Preparation of acetoacetyl chloride Diketene + chlorine in methylene chloride at -20 to -25 °C 4-Chloroacetoacetyl chloride solution
Addition Dropwise addition of acetoacetyl chloride solution at 7–8 °C Controlled reaction, avoids side products
Stirring after addition 30 min at 5–7 °C Completes initial reaction
Reaction completion 60 min at 25–30 °C Full conversion
Product isolation Cooling to precipitate hydrochloride salt Stable, light-resistant crystalline product
Yield Approximately 78.5% High yield, suitable for scale-up

Chemical Reactions Analysis

Hydrolysis and Salt Formation

The hydrochloride undergoes hydrolysis in alkaline media to yield 2-(2-phenylthiazol-4-yl)acetic acid. For example:

Reaction Pathway:

  • Neutralization with NaOH:
    C5H7ClN2O2S+NaOHC5H6N2O2SNa++H2O+Cl\text{C}_5\text{H}_7\text{ClN}_2\text{O}_2\text{S} + \text{NaOH} \rightarrow \text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}^- \text{Na}^+ + \text{H}_2\text{O} + \text{Cl}^-

  • Acidification with acetic acid:
    C5H6N2O2SNa++CH3COOHC5H7N2O2S+CH3COONa+\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}^- \text{Na}^+ + \text{CH}_3\text{COOH} \rightarrow \text{C}_5\text{H}_7\text{N}_2\text{O}_2\text{S} + \text{CH}_3\text{COO}^- \text{Na}^+

Key Data:

  • Hydrolysis yield: >90%

  • Purity of free acid: ≥97% (by HPLC)

Esterification and Functionalization

The free acid (post-hydrolysis) reacts with alcohols under acidic or basic conditions to form esters. For instance, treatment with thionyl chloride (SOCl₂) in ethanol produces ethyl 2-(2-phenylthiazol-4-yl)acetate:

Reaction Conditions:

  • Catalyst: Thionyl chloride (3 mmol)

  • Solvent: Anhydrous ethanol

  • Yield: 78%

Application:
The ester derivative serves as a precursor for further functionalization, such as coupling with N'-hydroxybenzimidamide to synthesize 1,2,4-oxadiazoles .

Azo Coupling Reactions

The thiazole ring’s C-5 position and active methylene group participate in electrophilic substitutions with diazonium salts. For example, coupling with p-tolyl diazonium chloride yields monoazo or bis-azo derivatives:

Example Reaction:
C5H7N2O2S+Ar-N2+C5H6N2O2S-Ar+HCl\text{C}_5\text{H}_7\text{N}_2\text{O}_2\text{S} + \text{Ar-N}_2^+ \rightarrow \text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S-Ar} + \text{HCl}

Key Observations:

  • Coupling at methylene group: δ 4.10 ppm (¹H NMR, disappearance after reaction)

  • Bis-azo product yield: 66% (using aryl diazonium chloride)

Cyclocondensation Reactions

The acetic acid moiety facilitates cyclocondensation with aldehydes. For instance, refluxing with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid generates 4-arylidene derivatives:

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Catalyst: Sodium acetate

  • Temperature: 85°C

  • Yield: 52–68%

Decarboxylation Risks

While the hydrochloride is stable, prolonged heating of the free acid in solution leads to decarboxylation:
C5H7N2O2SΔC4H5N2S+CO2\text{C}_5\text{H}_7\text{N}_2\text{O}_2\text{S} \xrightarrow{\Delta} \text{C}_4\text{H}_5\text{N}_2\text{S} + \text{CO}_2
Mitigation: Storage at 2–8°C under inert atmosphere .

Biological Activity Derivatives

The compound’s derivatives show pharmacological potential:

  • Anticonvulsant activity : Ethyl ester analogues exhibit ED₅₀ values as low as 2.01 µM in PTZ-induced seizures .

  • PPARγ agonism : Thiazole-acetic acid hybrids demonstrate binding energies up to -9.47 kcal/mol .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct Yield
HydrolysisNaOH/H₂O → CH₃COOH>90%
EsterificationSOCl₂/EtOH78%
Azo Couplingp-Tolyl diazonium chloride/pyridine66%
CyclocondensationBenzaldehyde/NaOAc68%

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research has shown that thiazole derivatives, including 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, exhibit significant anti-inflammatory and analgesic activities. A patent (US3538107A) describes the use of these compounds in pharmaceutical compositions aimed at treating conditions such as coronary artery disease and atherosclerosis by reducing blood fibrinogen levels and cholesterol .

2. Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties. A recent study highlighted the synthesis of thiazole-integrated compounds that demonstrated strong anticonvulsant action in animal models. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance efficacy against seizures .

3. Antitumor Activity

Newly synthesized thiazole-pyridine hybrids have shown promising antitumor activity against various cancer cell lines, including PC3 (prostate cancer) and MCF-7 (breast cancer). The mechanism involves the disruption of cellular processes critical for tumor growth, making these compounds potential candidates for cancer therapy .

Agricultural Applications

1. Pesticidal Activity

Thiazole derivatives have been investigated for their pesticidal properties. Compounds similar to this compound have been shown to possess fungicidal and insecticidal activities, making them suitable for agricultural applications to protect crops from pests and diseases. The effectiveness of these compounds can be attributed to their ability to interfere with vital biological processes in target organisms.

Material Science Applications

1. Polymer Chemistry

Thiazole derivatives are increasingly being utilized in polymer chemistry as additives or modifiers to enhance the properties of polymers. Their incorporation can improve thermal stability, mechanical strength, and resistance to environmental degradation, making them valuable in the development of advanced materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAnti-inflammatory agentsReduces fibrinogen and cholesterol levels
AnticonvulsantsStrong activity against seizures in animal models
Antitumor agentsEffective against PC3 and MCF-7 cancer cell lines
AgriculturePesticidesExhibits fungicidal and insecticidal properties
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use in clinical settings for inflammatory diseases.

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant efficacy of thiazole derivatives. The compound was tested against standard medications, showing comparable or superior effects in preventing seizure activity, thus highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes .

Comparison with Similar Compounds

  • 2-(4-Methylthiazol-2-yl)acetic acid
  • 2-(4-Chlorothiazol-2-yl)acetic acid
  • 2-(4-Bromothiazol-2-yl)acetic acid

Comparison: Compared to these similar compounds, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is unique due to the presence of the phenyl group, which can enhance its reactivity and biological activity. The phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, potentially increasing the compound’s efficacy in various applications .

Biological Activity

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound has the molecular formula C11H10N2O2SC_{11}H_{10}N_2O_2S and features a thiazole ring, which is known for its role in various bioactive molecules. The presence of the phenyl group enhances its lipophilicity, facilitating better interaction with biological membranes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that this compound demonstrates effective antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 15.6 to 62.5 µg/mL, indicating potent activity compared to standard antibiotics like norfloxacin .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. A notable study reported IC50 values less than 1 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects . The structure-activity relationship (SAR) analyses indicate that modifications on the thiazole ring significantly influence anticancer activity.

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties as well. Thiazole derivatives have shown the ability to inhibit pro-inflammatory cytokines in cell models, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Modulation : It can modulate receptors associated with pain and inflammation, contributing to its therapeutic effects.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited comparable or superior activity against resistant bacterial strains when compared to traditional antibiotics .

Anticancer Research

In a recent investigation into the anticancer properties of thiazole compounds, researchers synthesized several derivatives and tested them against human cancer cell lines. The study found that certain modifications on the thiazole ring enhanced cytotoxicity significantly, positioning these compounds as promising candidates for further development in cancer therapy .

Summary of Findings

Activity TypeObserved EffectsReference
AntimicrobialMIC: 15.6 - 62.5 µg/mL against S. aureus and E. coli
AnticancerIC50 < 1 µg/mL in various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, and how can reaction progress be monitored?

  • Methodological Answer : A typical synthesis involves condensation reactions of thiazole intermediates with acetic acid derivatives under reflux conditions. For example, sodium azide (NaN₃) in a toluene:water solvent system (8:2 ratio) can facilitate nucleophilic substitution, followed by acidification to form the hydrochloride salt . Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, solvent removal under reduced pressure and crystallization (e.g., with ethanol) are standard purification steps .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly for the thiazole ring and acetic acid moiety.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    These methods are critical for distinguishing structural analogs, such as 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, which lacks the phenyl group at the 2-position .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Gloves should be inspected for integrity before use and disposed of properly after exposure .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents or potential aerosol generation.
  • Decontamination : Wash hands thoroughly after handling, and use ethanol or isopropanol for surface cleaning .

Q. What biological activities are hypothesized for this compound based on its structural analogs?

  • Methodological Answer : Thiazole derivatives are associated with anti-cancer, anti-inflammatory, and antimicrobial activities. For example, [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (a structural analog) has shown potential in enzyme inhibition studies. Researchers should conduct preliminary assays (e.g., in vitro cytotoxicity tests on cancer cell lines) to validate these hypotheses .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

  • Methodological Answer : Tools such as density functional theory (DFT) can predict reaction pathways and transition states. For instance, ICReDD’s approach integrates quantum chemical calculations with experimental data to identify optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. This method has been applied to similar heterocyclic systems to achieve >90% yield improvements .

Q. How should researchers design experiments to resolve contradictory biological activity data for this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare activity across analogs (e.g., substituting the phenyl group with fluorophenyl or chlorophenyl).
  • Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7) and incubation time.
  • Dose-Response Curves : Use nonlinear regression models to quantify potency (EC₅₀) and efficacy .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables like catalyst loading, temperature, and solvent ratio. For example, a central composite design could reduce the number of experiments by 50% while maximizing yield .
  • Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer, minimizing side reactions .

Q. How can heterogeneous catalysis be integrated into the synthesis of this compound to enhance sustainability?

  • Methodological Answer : Replace homogeneous catalysts (e.g., H₂SO₄) with solid acid catalysts (e.g., zeolites or sulfonated carbon) to improve recyclability. For example, a study on 2-azido-N-phenylacetamides achieved 85% yield using Amberlyst-15 under mild conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
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2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.